Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-
Overview
Description
Benzaldehyde, 4,4’,4’‘-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-, also known as 4,4’‘,4’‘’'- (1,3,5-Triazine-2,4,6-triyl)tris [benzaldehyde], is a chemical compound that consists of a benzaldehyde group and a 1,3,5-triazine-2,4,6-triyltris (oxy) group . It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and perfumes .
Synthesis Analysis
The compound goes through condensation with 1,4-diaminobenzene to synthesize TATAE, an imine-based microporous covalent organic framework . An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source has been demonstrated .Molecular Structure Analysis
The molecular formula of the compound is C24H15N3O3 . The molecular weight is 393.39 . The exact mass is 441.09600 .Chemical Reactions Analysis
The compound is involved in the synthesis of TATAE, an imine-based microporous covalent organic framework . This process involves condensation with 1,4-diaminobenzene .Physical and Chemical Properties Analysis
The compound has a melting point of over 300 °C and a predicted boiling point of 692.1±65.0 °C . The predicted density is 1.311±0.06 g/cm3 . It is slightly soluble in DMF . The compound is a solid and has an off-white color .Scientific Research Applications
Organic Synthesis and Catalysis
A novel acid-catalyzed O-benzylating reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), was discovered to facilitate the synthesis of benzyl ethers from functionalized alcohols, showcasing the potential of related compounds in organic synthesis (Yamada, Fujita, & Kunishima, 2012). Similarly, reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine have been studied, identifying potential for generating aryl nitriles and benzyl acetate, highlighting the reactivity of benzaldehyde derivatives in organic transformations (Brown, Clack, & Wilson, 1988).
Material Science and Liquid Crystals
The synthesis of liquid crystals from 2,4,6-trimethyl-1,3,5-triazine and substituted benzaldehydes demonstrated the creation of columnar mesophases, indicating the significance of these compounds in designing new liquid crystalline materials (Holst, Pakula, & Meier, 2004).
Photoluminescence and Catalysis
In the field of photoluminescence, complexes constructed with triazine derivatives and bipyridine showed promising fluorescence properties, which could be leveraged in sensing and light-emitting devices (Wang et al., 2014). Moreover, a study on graphitic carbon nitride modified by thermal, chemical, and mechanical processes showcased its use as a metal-free photocatalyst for benzyl alcohol oxidation to benzaldehyde, emphasizing the potential of triazine-based catalysts in green chemistry applications (Lima et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[[4,6-bis(4-formylphenoxy)-1,3,5-triazin-2-yl]oxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O6/c28-13-16-1-7-19(8-2-16)31-22-25-23(32-20-9-3-17(14-29)4-10-20)27-24(26-22)33-21-11-5-18(15-30)6-12-21/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBSRHGIHAPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471573 | |
Record name | Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3140-75-8 | |
Record name | 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3140-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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